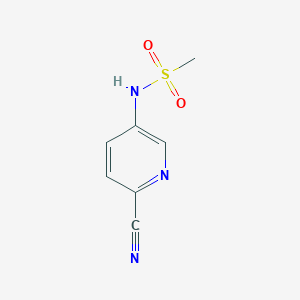![molecular formula C18H34N2Sn B8323338 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8323338.png)
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a chemical compound that belongs to the class of pyrrolo[1,2-b]pyrazoles This compound is characterized by the presence of a tributylstannyl group attached to the pyrrolo[1,2-b]pyrazole core
Méthodes De Préparation
The synthesis of 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with a tributylstannylating agent under specific conditions. One common method involves the use of tributyltin hydride in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the stannylation reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Analyse Des Réactions Chimiques
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form the corresponding stannic compound.
Reduction: The compound can be reduced under specific conditions to yield the corresponding reduced product.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo oxidative addition, reductive elimination, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be compared with other similar compounds, such as:
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the tributylstannyl group and has different reactivity and applications.
2-Trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Contains a trimethylsilyl group instead of a tributylstannyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its tributylstannyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C18H34N2Sn |
|---|---|
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
tributyl(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)stannane |
InChI |
InChI=1S/C6H7N2.3C4H9.Sn/c1-2-6-3-4-7-8(6)5-1;3*1-3-4-2;/h3H,1-2,5H2;3*1,3-4H2,2H3; |
Clé InChI |
ZXHGADUWMGFLEH-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=NN2CCCC2=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Iodo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B8323279.png)

![3-(2,6-Dichlorophenyl)-5-(1-methylethyl)-4-({[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxy}methyl)isoxazole](/img/structure/B8323301.png)
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B8323304.png)


![Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester](/img/structure/B8323332.png)
![2-Cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8323345.png)
![3-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B8323359.png)



![2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B8323377.png)
